molecular formula C16H15N5O2S B3918864 4-methyl-N-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}benzenesulfonamide

4-methyl-N-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}benzenesulfonamide

Cat. No. B3918864
M. Wt: 341.4 g/mol
InChI Key: SPZUWGYEIPHBHM-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}benzenesulfonamide, also known as MTSPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-methyl-N-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammatory and tumor processes. 4-methyl-N-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}benzenesulfonamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
4-methyl-N-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-methyl-N-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}benzenesulfonamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Additionally, 4-methyl-N-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}benzenesulfonamide has been shown to have antimicrobial activity against certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-N-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}benzenesulfonamide in lab experiments is its ability to selectively target certain enzymes and proteins, making it a promising candidate for drug development. However, one limitation of using 4-methyl-N-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}benzenesulfonamide in lab experiments is its potential toxicity, which needs to be carefully monitored.

Future Directions

There are several future directions for 4-methyl-N-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}benzenesulfonamide research. One potential direction is to investigate its potential use as a therapeutic agent for inflammatory diseases such as arthritis. Another potential direction is to investigate its potential use as a diagnostic tool for detecting cancer cells. Additionally, further research is needed to fully understand the mechanism of action of 4-methyl-N-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}benzenesulfonamide and to optimize its synthesis method.

Scientific Research Applications

4-methyl-N-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}benzenesulfonamide has been investigated for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. 4-methyl-N-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}benzenesulfonamide has also been studied for its potential use as a diagnostic tool for detecting cancer cells.

properties

IUPAC Name

4-methyl-N-[2-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c1-13-6-8-15(9-7-13)24(22,23)20-16-5-3-2-4-14(16)10-19-21-11-17-18-12-21/h2-12,20H,1H3/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZUWGYEIPHBHM-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2/C=N/N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-{2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-N-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}benzenesulfonamide
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4-methyl-N-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}benzenesulfonamide
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4-methyl-N-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}benzenesulfonamide
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4-methyl-N-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}benzenesulfonamide
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4-methyl-N-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}benzenesulfonamide
Reactant of Route 6
4-methyl-N-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}benzenesulfonamide

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